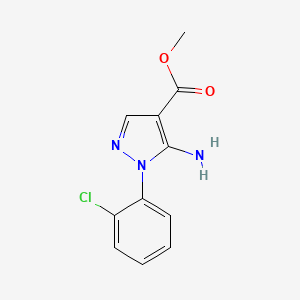

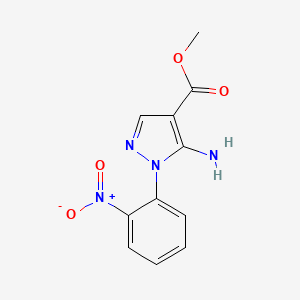

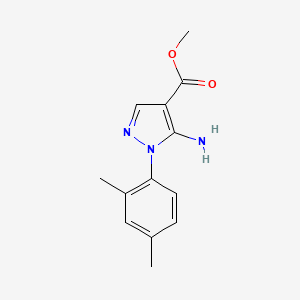

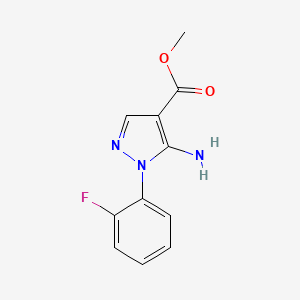

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate”, there are related studies on the synthesis of similar compounds. For instance, the synthesis of key intermediates in the preparation of zolazepam, a compound with a similar structure, has been reconsidered . The process involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive amino and carboxylate groups. Its unique reactivity has been exploited for synthesizing a wide range of compounds, including trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have been recognized for their potential applications in fluorescence and as inhibitors for certain types of grass, exhibiting more activity than their methyl analogues (Wu et al., 2006). Additionally, the compound has been involved in the development of new anticancer agents through the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Molecular Investigations

The compound has also been a subject of structural, spectral, and theoretical investigations, providing valuable insights into its properties. For example, detailed studies on similar pyrazole-4-carboxylic acid derivatives have been conducted to understand their crystal structure, electronic transitions, and the effect of substituents on their chemical behavior (Viveka et al., 2016). Such research lays the groundwork for further exploration of methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate in developing new pharmaceuticals and materials.

Corrosion Inhibition

Interestingly, derivatives of pyrazole compounds, including those related to methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, have found applications as corrosion inhibitors for metals. These compounds offer a promising approach for protecting metals in industrial applications, demonstrating high efficiency and providing insights into the interaction between inhibitors and metal surfaces through density functional theory and molecular dynamic simulations (Dohare et al., 2017).

Propiedades

IUPAC Name |

methyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGYZJOZDAVFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)